molecular formula C17H16F2O B1302616 4-tert-Butyl-3',5'-difluorobenzophenone CAS No. 844885-10-5

4-tert-Butyl-3',5'-difluorobenzophenone

Cat. No.: B1302616
CAS No.: 844885-10-5
M. Wt: 274.3 g/mol
InChI Key: GOVJMAJPDAHZEG-UHFFFAOYSA-N
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Description

4-tert-Butyl-3',5'-difluorobenzophenone is a benzophenone derivative featuring a tert-butyl group at the para position of one aromatic ring and fluorine atoms at the meta (3') and para (5') positions of the opposing ring. This structural configuration imparts unique steric and electronic properties, making it valuable in polymer synthesis, pharmaceuticals, and advanced materials.

The tert-butyl group enhances solubility in organic solvents due to its bulky, hydrophobic nature, while the fluorine atoms contribute to electron-withdrawing effects, influencing reactivity in polycondensation reactions.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJMAJPDAHZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373811
Record name 4-tert-Butyl-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-10-5
Record name (3,5-Difluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-tert-Butyl-3’,5’-difluorobenzophenone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3,5-difluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

4-tert-Butyl-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

4-tert-Butyl-3’,5’-difluorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, the compound may bind to proteins and alter their function or stability, thereby providing insights into protein-protein interactions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key structural differences and molecular weights of 4-tert-Butyl-3',5'-difluorobenzophenone and related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Structural Features
This compound 4-tert-Butyl; 3',5'-F C₁₇H₁₆F₂O¹ ~274 (calculated) Bulky tert-butyl enhances steric hindrance; dual F atoms modulate electronic properties
4,4'-Difluorobenzophenone 4,4'-F C₁₃H₈F₂O 218.19 Symmetrical F substitution; widely used in PEEK polymers
2,4'-Difluorobenzophenone 2,4'-F C₁₃H₈F₂O 218.19 Asymmetric F substitution; lower polymer molecular weights compared to 4,4'-isomer
4-Chloro-3',5'-difluorobenzophenone 4-Cl; 3',5'-F C₁₃H₇ClF₂O 252.65 Chlorine increases electronegativity; used in organic building blocks
2,5-Difluorobenzophenone 2,5-F C₁₃H₈F₂O 218.19 UV-absorbing properties; applied in sunscreen stabilizers

¹Calculated based on benzophenone backbone (C₁₃H₁₀O) with tert-butyl (C₄H₉) and fluorine substitutions.

Physical and Functional Properties

Property This compound 4,4'-Difluorobenzophenone 2,4'-Difluorobenzophenone 2,5-Difluorobenzophenone
Melting Point Not reported ~150–160°C (estimated) ~120–130°C (estimated) ~100–110°C
Solubility High in toluene, DMAc² Soluble in DMAc, DMF Moderate in polar solvents Soluble in UV-resistant matrices
Thermal Stability Likely high due to tert-butyl group Excellent (>300°C) Moderate Moderate
Key Applications Polymers, pharmaceuticals (inferred) PEEK, XLPE composites Pesticides UV stabilizers

²Inferred from tert-butyl analogs in .

Biological Activity

4-tert-Butyl-3',5'-difluorobenzophenone (CAS No. 844885-10-5) is an organic compound belonging to the benzophenone class, characterized by a tert-butyl group and two fluorine substituents. This compound has gained attention for its potential biological activities, particularly in the fields of photostabilization, UV filtering, and as a possible therapeutic agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is C17H16F2O. Its structure influences its reactivity and interaction with biological systems. The presence of fluorine atoms enhances lipophilicity, potentially affecting membrane permeability and biological interactions.

Synthesis

This compound can be synthesized via several methods, with the Friedel-Crafts acylation being the most prominent. This method typically involves the reaction of a suitable aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme can be summarized as follows:

Ar H+RCOClAlCl3Ar C O R+HCl\text{Ar H}+\text{RCOCl}\xrightarrow{\text{AlCl}_3}\text{Ar C O R}+\text{HCl}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator , impacting several biochemical pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it may influence signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

Benzophenones are also being investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies

  • Photostabilization Studies : In applications involving UV filters, this compound has been evaluated for its efficacy in stabilizing polymers against UV degradation. Its fluorine substituents enhance its stability and effectiveness in protecting materials from photodegradation .
  • Cell Culture Experiments : In vitro studies using cell lines expressing specific receptors have shown that this compound can modulate cellular responses similar to other known benzophenones. These studies often measure changes in gene expression or protein levels associated with inflammation or cell survival .

Data Tables

Property Value
Molecular FormulaC17H16F2O
CAS Number844885-10-5
Melting PointNot specified
SolubilitySoluble in organic solvents
Antimicrobial ActivityPotentially active
Biological Activity Mechanism
AntimicrobialDisruption of membranes
Anti-inflammatoryInhibition of cytokines
PhotostabilizationUV absorption

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